molecular formula C9H4Cl4O4 B139690 Chlorthal-monomethyl CAS No. 887-54-7

Chlorthal-monomethyl

Cat. No.: B139690
CAS No.: 887-54-7
M. Wt: 317.9 g/mol
InChI Key: SXINVWXSZUQKSW-UHFFFAOYSA-N
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Mechanism of Action

Chlorthal-monomethyl, also known as Monomethyltetrachloroterephthalate, is a residual benzoic acid herbicide used for pre-emergent control of annual grasses and some annual broad-leaved weeds .

Target of Action

This compound primarily targets the process of seed germination in various weeds . It acts selectively, meaning it can inhibit the growth of certain plants (weeds) without affecting others (crops).

Mode of Action

The compound works by inhibiting seed germination . Additionally, it has been reported to inhibit microtubule assembly , which is crucial for cell division and growth.

Result of Action

The primary result of this compound’s action is the inhibition of weed growth. By preventing seed germination, it effectively controls the population of unwanted plants in the treated area . This leads to less competition for resources, allowing desired plants to grow better.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its persistence in soil and potential for leaching can be affected by soil type, rainfall, and temperature . .

Preparation Methods

Chlorthal-monomethyl can be synthesized through various synthetic routes. One common method involves the esterification of tetrachloroterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Comparison with Similar Compounds

Chlorthal-monomethyl can be compared with other similar compounds, such as:

    Tetrachloroterephthalic Acid: The

Properties

IUPAC Name

2,3,5,6-tetrachloro-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl4O4/c1-17-9(16)3-6(12)4(10)2(8(14)15)5(11)7(3)13/h1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXINVWXSZUQKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041782
Record name Chlorthal-monomethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887-54-7
Record name Chlorthal monomethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorthal-monomethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorthal-monomethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORTHAL-MONOMETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HBK8R8KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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